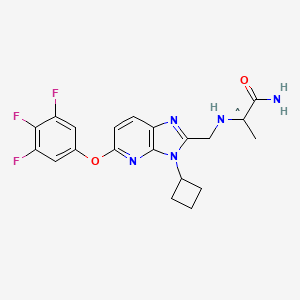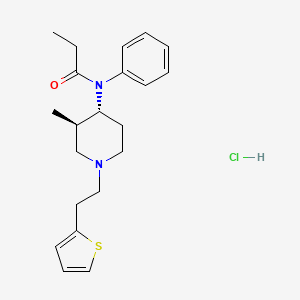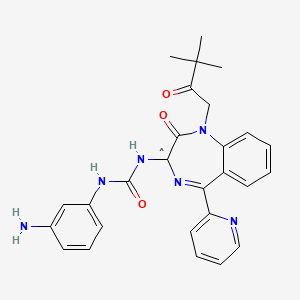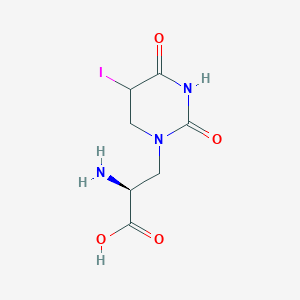
Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate typically involves the modification of guanosine derivativesSpecific reaction conditions, such as the use of acetic anhydride for acetylation and appropriate protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Wissenschaftliche Forschungsanwendungen
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel nucleoside analogs and studying their chemical properties.
Biology: Investigated for its potential antiviral activity and its role in nucleic acid metabolism.
Medicine: Explored as a potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate involves its incorporation into nucleic acids, where it can interfere with viral replication and other cellular processes. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily related to nucleic acid metabolism and viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the modifications present in Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate.
2’-Deoxyguanosine: Another nucleoside analog with a similar backbone but different functional groups.
3’-O-Acetyl-2’-deoxyguanosine: A closely related compound with acetylation at the 3’-position but without the N-(2-methyl-1-oxopropyl) group.
Uniqueness
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate is unique due to its specific modifications, which enhance its antiviral properties and make it a valuable tool for scientific research. Its distinct functional groups allow for targeted interactions with viral enzymes and nucleic acids, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H21N5O6 |
|---|---|
Molekulargewicht |
379.37 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-12,22H,4-5H2,1-3H3,(H,19,20,24,25)/t9-,10+,11+,12?/m0/s1 |
InChI-Schlüssel |
ZFRXSVOBUUPQMH-YZTHKRDXSA-N |
Isomerische SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C |
Kanonische SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)






![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)



